(2S)-2-(4-chlorophenoxy)propanoic acid
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Overview
Description
(2S)-2-(4-chlorophenoxy)propanoic acid is an organic compound with the chemical formula C9H9ClO3. It is a colorless to yellowish solid crystal with an odor of phenol . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(4-chlorophenoxy)propanoic acid can be achieved through several methods. One common method involves the stereoselective esterification of the compound using lipase from Candida cylindracea in an organic solvent system . The reaction conditions include the use of n-tetradecanol as the second substrate and water-saturated carbon tetrachloride-isooctane (8:2, v/v) as the solvent. The optimal water content for the lipase is 1.0 µL water per mg of lipase .
Industrial Production Methods
Industrial production of this compound often involves continuous bioconversion processes. These processes utilize packed-bed column reactors and optimized reaction conditions to achieve high productivity and stereoselectivity .
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(4-chlorophenoxy)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions .
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted phenoxypropanoic acids .
Scientific Research Applications
(2S)-2-(4-chlorophenoxy)propanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on enzyme activity and cellular processes.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-2-(4-chlorophenoxy)propanoic acid involves its interaction with specific molecular targets and pathways. One of the primary targets is acetyl-CoA carboxylase, an enzyme involved in fatty acid synthesis . The compound inhibits the activity of this enzyme, leading to disruptions in lipid metabolism and cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Dichlorophenoxy)propanoic acid: This compound has similar structural features but contains two chlorine atoms instead of one.
3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propanoic acid: This compound has a similar phenyl ring structure but differs in the substituents attached to the propanoic acid moiety.
Uniqueness
(2S)-2-(4-chlorophenoxy)propanoic acid is unique due to its specific stereochemistry and the presence of a single chlorine atom on the phenyl ring. This unique structure contributes to its distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
(2S)-2-(4-chlorophenoxy)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c1-6(9(11)12)13-8-4-2-7(10)3-5-8/h2-6H,1H3,(H,11,12)/t6-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKHJWWRYTONYHB-LURJTMIESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC=C(C=C1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)OC1=CC=C(C=C1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20421-35-6 |
Source
|
Record name | (2S)-2-(4-chlorophenoxy)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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